3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one

Catalog No.
S8553496
CAS No.
76284-63-4
M.F
C9H5F3O3
M. Wt
218.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-o...

CAS Number

76284-63-4

Product Name

3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one

IUPAC Name

3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1-one

Molecular Formula

C9H5F3O3

Molecular Weight

218.13 g/mol

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)8(14)6-4-2-1-3-5(6)7(13)15-8/h1-4,14H

InChI Key

OULVXZPTDMUUDC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC2(C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C(F)(F)F)O

3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one is a compound belonging to the class of benzofuranones, characterized by a trifluoromethyl group that significantly influences its chemical and physical properties. This compound is noted for its unique structure, which enhances its reactivity and stability, making it valuable in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C9H5F3O3C_9H_5F_3O_3 with a molecular weight of approximately 218.13 g/mol .

  • Oxidation: The compound can be oxidized to form corresponding quinones.
  • Reduction: It can be reduced to yield its corresponding alcohols.
  • Substitution: The trifluoromethyl group may be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products formed depend on the specific reaction conditions and reagents employed .

Research indicates that 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The trifluoromethyl group enhances the compound's interaction with biological molecules, which may lead to effects such as enzyme inhibition or activation. These properties make it a subject of interest for drug development and therapeutic applications .

The synthesis of 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one can be achieved through various methods:

  • Reaction of Phenols with Methyl Trifluoropyruvate: This method involves using aprotic solvents and acetic acid at elevated temperatures (above 120°C) to yield ortho-C-alkylation products that can be lactonized into the desired compound.
  • Chiral Lewis Acid-Catalyzed Reactions: A highly enantioselective and regioselective method utilizes chiral Lewis acids to facilitate a tandem Friedel–Crafts/lactonization reaction, providing high yields and enantiomeric excess .

The compound has diverse applications across various fields:

  • Chemistry: Acts as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored for drug development due to its unique chemical properties.
  • Industry: Used in developing new materials with enhanced stability and reactivity .

The interaction studies of 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one focus on its molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to interact with proteins and enzymes, influencing various biological pathways. Specific studies are needed to elucidate the exact mechanisms of action and the implications for therapeutic uses .

Several compounds share structural similarities with 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-HydroxybenzofuranLacks trifluoromethyl groupMore polar; different reactivity
3-HydroxybenzofuranHydroxyl group at position 3Different biological activity profile
4-TrifluoromethylphenolTrifluoromethyl group on phenolic structurePrimarily used in material science
Benzofuran-1(3H)-oneBasic benzofuran structure without substitutionsLess functional diversity compared to target compound

These compounds highlight the uniqueness of 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one due to its trifluoromethyl substitution, which significantly alters its chemical behavior and potential applications .

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

218.01907850 g/mol

Monoisotopic Mass

218.01907850 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-02-18

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